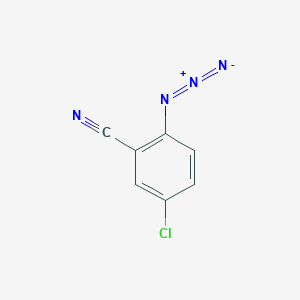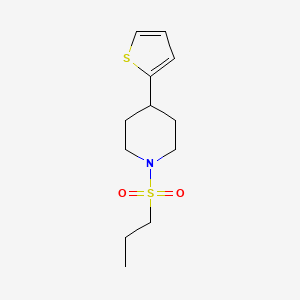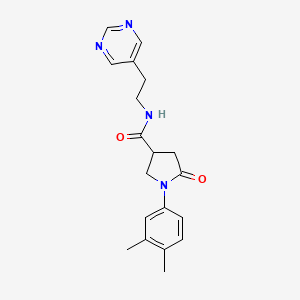![molecular formula C22H20ClN3O3S B2480941 2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide CAS No. 899940-94-4](/img/structure/B2480941.png)
2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves intricate procedures that result in complex structures. For instance, the synthesis of polycyclic N-heterocyclic compounds, like certain dihydro[1]benzofuro[3,2-d]pyrimidines, involves the treatment of substituted precursors with alcohols and thiols as nucleophiles, revealing the complexity and precision required in synthesizing such compounds (Okuda et al., 2014).
Molecular Structure Analysis
Crystallographic studies provide insight into the molecular structure of similar compounds. The crystal structures of related diaminopyrimidinyl sulfanyl acetamides have shown that these compounds have a folded conformation about the methylene C atom of the thioacetamide bridge, with intramolecular N—H⋯N hydrogen bonds stabilizing this conformation (Subasri et al., 2016).
Chemical Reactions and Properties
Reactions involving related compounds often lead to the formation of novel structures with unique properties. For example, the intramolecular cyclization of certain acetamides can synthesize pyridin-2(1H)-ones, demonstrating the diverse chemical behavior and reactivity of these molecules (Savchenko et al., 2020).
Physical Properties Analysis
The physical properties of compounds are crucial for understanding their potential applications. Vibrational spectroscopic studies, for instance, can characterize antiviral active molecules by obtaining their vibrational signatures, which are essential for understanding the compound's physical characteristics and interactions (Mary et al., 2022).
Chemical Properties Analysis
The chemical properties of these compounds are studied through various reactions and mechanisms. For example, the synthesis of classical and nonclassical antifolates from related pyrimidines has been explored to understand their inhibitory activity against enzymes, showcasing the importance of chemical modifications in altering and understanding the compound's chemical behavior (Gangjee et al., 2002).
科学的研究の応用
Crystal Structure Analysis
Research on compounds with similar structures, such as 2-[(diaminopyrimidin-2-yl)sulfanyl]acetamides, has focused on understanding their crystal structures. For example, studies have analyzed the conformation and inclination angles between the pyrimidine and benzene rings in these molecules, which is crucial for understanding their chemical behavior and potential interactions with biological targets (Subasri et al., 2017).
Antifolate Activity
Compounds with similar core structures have been explored for their potential as dual inhibitors of key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). For instance, analogues of 2-amino-4-oxo-thieno[2,3-d]pyrimidine have shown potent inhibitory activity against human TS and DHFR, indicating their potential in designing antifolate drugs (Gangjee et al., 2008).
Anticancer and Antimicrobial Applications
Further studies on 2-aminopyrimidine derivatives have evaluated their efficacy as antitumor and antibacterial agents, highlighting the therapeutic potential of such compounds. The modifications on the pyrimidine ring, particularly at the 5-thio substituent, have shown significant influence on their bioactivity, suggesting a path for designing more potent drugs (Gangjee et al., 1996).
Synthesis and Chemical Reactivity
Research has also delved into the synthesis routes and chemical reactivity of related compounds, such as 2-(heteroarylsulfanyl)-N-(3-oxoalkenyl)acetamides, and their conversion into pyridin-2(1H)-ones. These studies are fundamental in understanding the chemical properties and potential synthetic applications of these compounds (Savchenko et al., 2020).
特性
IUPAC Name |
2-[(3-butyl-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-2-3-12-26-21(28)20-19(16-6-4-5-7-17(16)29-20)25-22(26)30-13-18(27)24-15-10-8-14(23)9-11-15/h4-11H,2-3,12-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMDXCZFNUNBPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-Chloro-3-phenyl-[1,2]thiazolo[4,5-d]pyrimidine](/img/structure/B2480860.png)
![Methyl 4-(4-(benzo[d]thiazol-2-yloxy)piperidine-1-carbonyl)benzoate](/img/structure/B2480862.png)


![1-(3-fluorophenyl)-4-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)pyrrolidin-2-one](/img/structure/B2480867.png)



![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2480875.png)
![3-((4-chlorophenyl)sulfonyl)-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)propanamide](/img/structure/B2480877.png)
![(4-{4-[4-(Trifluoromethoxy)phenyl]piperidin-1-yl}phenyl)methanamine](/img/structure/B2480878.png)
![{6-Chloro-4-[(2-methoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2480881.png)